Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Description
Historical Development of Pyrazolo[1,5-a]pyridine Derivatives
The exploration of pyrazolo[1,5-a]pyridine derivatives began in the late 20th century, driven by the need for novel heterocyclic frameworks in drug discovery. Early synthetic efforts focused on cyclization reactions between aminopyrazoles and carbonyl-containing precursors, yielding the core structure with variable substituents. By the 1990s, researchers recognized the scaffold’s ability to mimic purine bases, enabling interactions with enzymes and receptors critical to cellular signaling.
A pivotal advancement occurred in the 2010s with the adoption of scaffold-hopping strategies , where molecular hybridization techniques combined pyrazolo[1,5-a]pyridine with pharmacophoric elements from known bioactive molecules. For instance, the fusion of this scaffold with prostaglandin EP$$_1$$ receptor antagonist motifs led to compounds exhibiting enhanced binding affinity and selectivity. Concurrently, innovations in synthetic methodologies—such as microwave-assisted reactions and palladium-catalyzed cross-coupling—enabled the efficient production of diversely substituted derivatives.
Significance of Fluorinated Heterocycles in Drug Design
Fluorination has become a linchpin of modern medicinal chemistry, with approximately 30% of FDA-approved drugs containing fluorine atoms. The incorporation of fluorine into heterocycles like pyrazolo[1,5-a]pyridine confers several advantages:
- Electron-withdrawing effects : Fluorine’s high electronegativity modulates the pKa of adjacent functional groups, enhancing hydrogen-bonding interactions with biological targets.
- Metabolic stability : The strong C–F bond resists oxidative degradation, prolonging the half-life of fluorinated compounds.
- Lipophilicity modulation : Fluorine atoms fine-tune solubility and membrane permeability, optimizing pharmacokinetic profiles.
These properties make fluorinated heterocycles indispensable in targeting enzymes and receptors where precise molecular recognition is critical. For example, fluorinated pyrazolo[1,5-a]pyridines have shown promise as kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Position of Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate in Contemporary Research
This compound (PubChem CID: 91825806) occupies a unique niche as both a synthetic intermediate and a bioactive entity. Its chemical structure combines a fluorine atom at the 6-position and a methyl ester at the 3-position, features that enhance its utility in drug discovery (Table 1).
Table 1: Key Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C$$9$$H$$7$$FN$$2$$O$$2$$ |
| Molecular Weight | 194.16 g/mol |
| SMILES | COC(=O)C1=C2C=CC(=CN2N=C1)F |
| InChIKey | IUKLOOMKIIWBBL-UHFFFAOYSA-N |
In recent studies, this compound has served as a precursor for synthesizing kinase inhibitors and EP$$_1$$ receptor antagonists. The methyl ester group facilitates prodrug strategies, where enzymatic hydrolysis releases the active carboxylic acid metabolite. Additionally, the fluorine atom at the 6-position enhances binding to hydrophobic pockets in target proteins, as observed in structural analogs targeting cyclin-dependent kinases (CDKs).
Rationale for Investigating this Specific Fluorinated Heterocycle
The investigation of This compound is motivated by three interrelated factors:
- Structural modularity : The scaffold allows regioselective modifications at the 3- and 6-positions, enabling the exploration of structure-activity relationships (SAR) across diverse biological targets.
- Enhanced bioavailability : The methyl ester improves solubility in organic solvents, simplifying synthetic workflows, while the fluorine atom augments metabolic stability.
- Therapeutic relevance : Derivatives of this compound have demonstrated preliminary efficacy in modulating pathological intravesical pressure and kinase activity, highlighting its potential in treating conditions like overactive bladder and cancer.
Ongoing research aims to leverage these attributes to develop next-generation therapeutics with improved selectivity and reduced off-target effects.
Properties
IUPAC Name |
methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-4-11-12-5-6(10)2-3-8(7)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKLOOMKIIWBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC(=CN2N=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate involves several steps. One common method includes the fluorination of methyl pyrazolo[1,5-a]pyridine-3-carboxylate using a fluorinating reagent such as Selectfluor . The reaction conditions typically involve monitoring the progress of the reaction by 1H NMR spectroscopy to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions where the fluorine atom or other substituents are replaced by different groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C${9}$H${7}$FN${2}$O${2}$
- Molecular Weight : 194.16 g/mol
- Purity : >98% (HPLC)
- Storage : Stable at room temperature; solutions in DMSO should be stored at -20°C (1 month) or -80°C (6 months) .
This compound is primarily used in research settings for kinase inhibitor development and structure-activity relationship (SAR) studies. Its fluorine substituent enhances metabolic stability and influences electronic properties, making it a valuable scaffold for optimizing drug candidates .
Comparison with Similar Compounds
Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate belongs to a broader class of pyrazolo[1,5-a]pyridine derivatives. Below is a systematic comparison with structurally related compounds, focusing on substituent effects, synthetic accessibility, and physicochemical properties.
Structural Analogs and Substituent Variations
Table 1: Key Structural Analogs and Their Properties
*Similarity scores calculated using Tanimoto coefficients based on structural fingerprints .
Electronic and Steric Effects
- Fluorine vs. Methyl : Fluorine’s electronegativity increases electron-withdrawing effects, enhancing hydrogen-bonding interactions in biological targets. Methyl groups provide steric bulk but lack polarity .
- Positional Isomerism : 4-Fluoro derivatives exhibit reduced aromatic stabilization compared to 6-fluoro analogs, impacting binding affinity in kinase inhibitors .
Biological Activity
Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 194.17 g/mol. The compound features a bicyclic structure that combines a pyrazole ring and a pyridine ring, with a fluorine atom at the 6-position and a carboxylate ester at the 3-position. This unique structural configuration is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, which is particularly relevant in cancer therapy.
- Receptor Modulation : It potentially modulates receptors associated with inflammatory processes and cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including this compound, have shown promising anticancer effects. These compounds can induce apoptosis (programmed cell death), inhibit angiogenesis (formation of new blood vessels), and target various kinases involved in tumor growth:
- Cell Growth Inhibition : Studies have demonstrated that these compounds can significantly inhibit the growth of various cancer cell lines.
- Mechanistic Insights : The anticancer activity is mediated through multiple pathways, including targeting tyrosine kinases and serine/threonine kinases such as AMPK and EGFR .
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Its effectiveness against bacterial strains suggests potential applications in treating infections caused by resistant pathogens.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C9H7FN2O2 | Fluorine at position 6; distinct biological activity profile |
| Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate | C9H7BrN2O2 | Bromine substitution; may exhibit different reactivity |
| Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate | C9H7ClN2O2 | Chlorine substitution; impacts solubility and reactivity |
The presence of fluorine at the 6-position significantly enhances the compound's reactivity and biological profile compared to its brominated or chlorinated counterparts.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various therapeutic areas:
- Antitumor Activity : A study demonstrated that pyrazolo[1,5-a]pyridine derivatives exhibited significant cytotoxicity against several cancer cell lines. The mechanism involved apoptosis induction and inhibition of key survival pathways in cancer cells.
- Antimicrobial Efficacy : Research indicated that this compound could effectively inhibit the growth of Mycobacterium tuberculosis strains. One derivative showed nanomolar MIC values against drug-susceptive and multidrug-resistant strains, suggesting its potential as an anti-tubercular agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
